

Application Note: Quantitative Analysis of 4-(Dimethylamino)benzoic Acid by UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Dimethylamino)benzoic acid

Cat. No.: B143218

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Abstract

This application note details a validated UV-Vis spectrophotometric method for the quantitative analysis of **4-(Dimethylamino)benzoic acid** (DMABA). This method is simple, rapid, and cost-effective, making it suitable for routine analysis in research, quality control, and drug development settings. The protocol outlines the preparation of standards, sample analysis, and data processing. The method has been validated for its linearity, range, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision, demonstrating its reliability for the quantification of DMABA.

Introduction

4-(Dimethylamino)benzoic acid (DMABA) is an organic compound that serves as a key intermediate in the synthesis of various dyes, pharmaceuticals, and UV absorbers.^[1] Accurate quantification of DMABA is crucial for ensuring product quality and for studying its pharmacokinetic and pharmacodynamic properties in drug development. UV-Vis spectrophotometry is a widely used analytical technique that relies on the principle of light absorption by a substance to determine its concentration in a solution.^{[2][3]} This application note provides a detailed protocol for the quantitative determination of DMABA using this technique.

Principle

The quantitative analysis of DMABA by UV-Vis spectrophotometry is based on Beer-Lambert's law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The concentration of DMABA in an unknown sample can be determined by measuring its absorbance at its wavelength of maximum absorbance (λ_{max}) and comparing it to a standard calibration curve.

Materials and Reagents

- **4-(Dimethylamino)benzoic acid (DMABA)**, analytical standard ($\geq 98\%$ purity)
- Methanol, HPLC or spectrophotometric grade
- Deionized water
- Volumetric flasks (10 mL, 50 mL, 100 mL)
- Pipettes
- Quartz cuvettes (1 cm path length)
- UV-Vis Spectrophotometer

Experimental Protocols

Preparation of Standard Stock Solution (100 $\mu\text{g/mL}$)

- Accurately weigh 10 mg of DMABA analytical standard.
- Transfer the weighed DMABA into a 100 mL volumetric flask.
- Dissolve the DMABA in approximately 70 mL of methanol.
- Sonicate for 5-10 minutes to ensure complete dissolution.
- Bring the volume up to the 100 mL mark with methanol and mix thoroughly.

Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with methanol as described in the table below:

Concentration (µg/mL)	Volume of Stock Solution (100 µg/mL)	Final Volume (mL)
2	0.2 mL	10
4	0.4 mL	10
6	0.6 mL	10
8	0.8 mL	10
10	1.0 mL	10
12	1.2 mL	10

Determination of Wavelength of Maximum Absorbance (λ_{max})

- Take one of the working standard solutions (e.g., 8 µg/mL).
- Scan the solution in the UV-Vis spectrophotometer over a wavelength range of 200-400 nm using methanol as a blank.
- Identify the wavelength at which the maximum absorbance occurs. The λ_{max} for DMABA in methanol is expected to be approximately 305 nm.

Construction of the Calibration Curve

- Set the spectrophotometer to the determined λ_{max} (approximately 305 nm).
- Zero the instrument using methanol as a blank.
- Measure the absorbance of each working standard solution in triplicate.
- Plot a graph of average absorbance versus concentration.

- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2).

Analysis of an Unknown Sample

- Prepare the unknown sample by dissolving it in methanol to an expected concentration that falls within the range of the calibration curve.
- Measure the absorbance of the unknown sample at the λ_{max} .
- Calculate the concentration of DMABA in the unknown sample using the equation from the linear regression of the calibration curve.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity and Range

The linearity of the method was established by analyzing six different concentrations of DMABA ranging from 2 to 12 $\mu\text{g/mL}$. The calibration curve showed a good linear relationship, with a correlation coefficient (R^2) greater than 0.999.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

- $\text{LOD} = 3.3 \times (\sigma / S)$
- $\text{LOQ} = 10 \times (\sigma / S)$

Where:

- σ = the standard deviation of the y-intercepts of the regression line
- S = the slope of the calibration curve

Accuracy

The accuracy of the method was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). A known amount of DMABA was added to a placebo solution, and the amount of DMABA recovered was calculated.

Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate samples of the same concentration on the same day. Intermediate precision was determined by analyzing the same samples on three different days. The precision is expressed as the relative standard deviation (%RSD).

Data Presentation

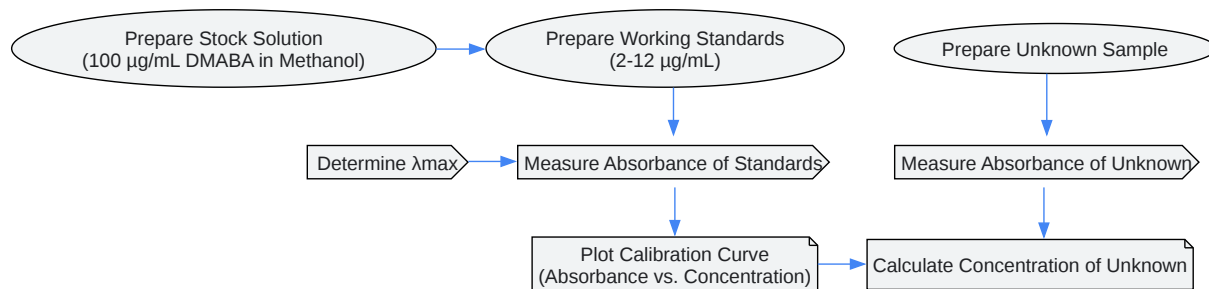
Table 1: Linearity Data for DMABA Analysis

Concentration (µg/mL)	Absorbance (Mean ± SD, n=3)
2	0.215 ± 0.003
4	0.432 ± 0.004
6	0.648 ± 0.005
8	0.865 ± 0.006
10	1.081 ± 0.007
12	1.296 ± 0.008
Linear Regression	$y = 0.108x + 0.001$
Correlation Coefficient (R ²)	0.9998

Table 2: Method Validation Parameters

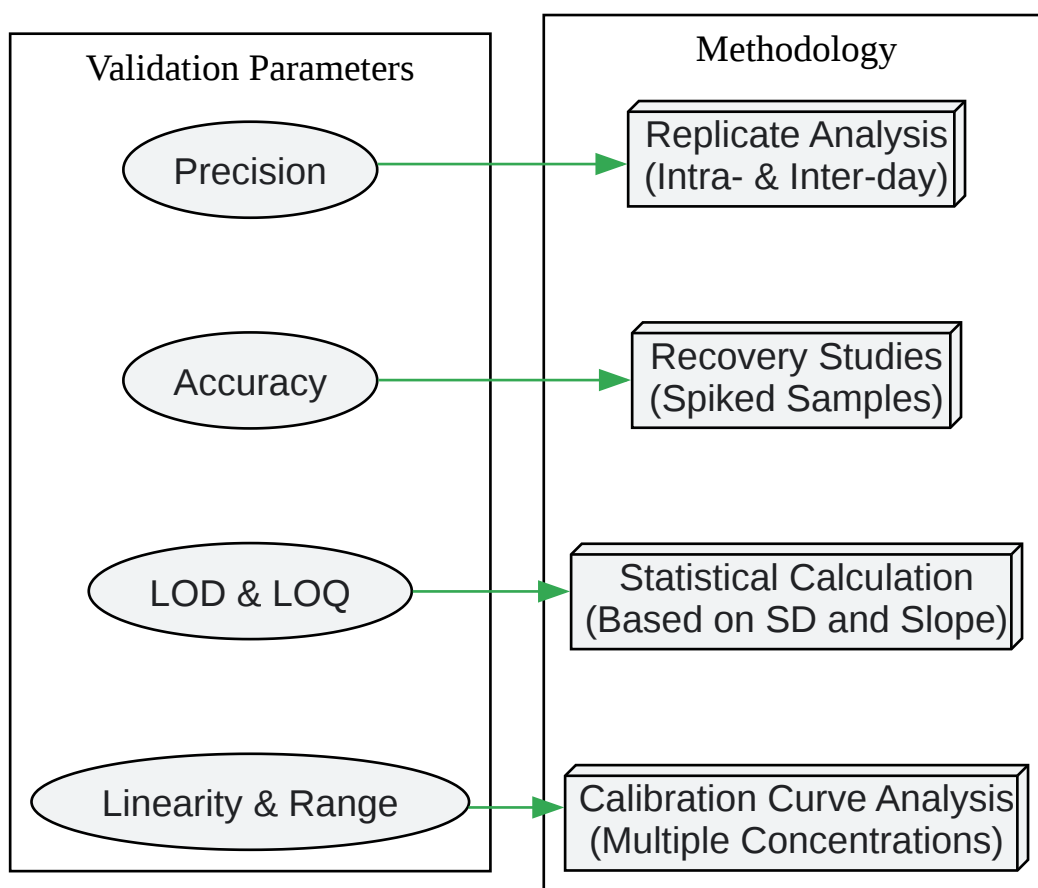
Parameter	Result
Wavelength of Maximum Absorbance (λ_{max})	305 nm
Linearity Range	2 - 12 $\mu\text{g/mL}$
Correlation Coefficient (R^2)	0.9998
Molar Absorptivity (ϵ)	Approximately $17,834 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$
Limit of Detection (LOD)	0.15 $\mu\text{g/mL}$
Limit of Quantitation (LOQ)	0.45 $\mu\text{g/mL}$
Accuracy (% Recovery)	98.5% - 101.2%
Precision (%RSD)	
- Repeatability (Intra-day)	< 2%
- Intermediate Precision (Inter-day)	< 3%

Visualizations



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Caption: Experimental workflow for the quantitative analysis of DMABA.



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Caption: Logical relationship of method validation parameters and their assessment.

Conclusion

The UV-Vis spectrophotometric method described in this application note is a simple, accurate, and precise method for the quantitative determination of **4-(Dimethylamino)benzoic acid**. The method was successfully validated according to ICH guidelines and can be effectively used for routine analysis of DMABA in various applications.

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